Bienvenue dans la boutique en ligne BenchChem!

Galanin-(2-13)-Glu-His-(Pro)3-(Ala-Leu)2-Ala-amide

GPCR Pharmacology Receptor Binding Assays Galanin Receptor Subtype Selectivity

M871 is a GalR2-selective antagonist (Ki 13.1 nM) with 32-fold selectivity over GalR1. Unlike non-selective antagonists or agonists, M871 uniquely blocks GalR2-mediated pronociception and cardioprotection without confounding GalR1 activity. Essential for definitive GalR2 target validation in pain, diabetes, and ischemia-reperfusion models. Order now to ensure receptor-subtype-specific pharmacological control.

Molecular Formula C108H163N27O28
Molecular Weight 2287.64
CAS No. 908844-75-7
Cat. No. B612445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGalanin-(2-13)-Glu-His-(Pro)3-(Ala-Leu)2-Ala-amide
CAS908844-75-7
SynonymsGalanin(2-13)Glu-His-(Pro)3(Ala-Leu)2Ala-amide
Molecular FormulaC108H163N27O28
Molecular Weight2287.64
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C3CCCN3C(=O)C(CC4=CNC=N4)NC(=O)C(CCC(=O)O)NC(=O)C5CCCN5C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC7=CNC8=CC=CC=C87)N
InChIInChI=1S/C108H163N27O28/c1-53(2)38-71(125-98(153)74(41-56(7)8)126-100(155)76(43-63-28-30-66(138)31-29-63)121-85(140)49-114-90(145)59(12)118-102(157)79(51-136)130-101(156)77(46-84(110)139)127-99(154)75(42-57(9)10)128-105(160)88(62(15)137)131-93(148)68(109)44-64-47-113-69-23-17-16-22-67(64)69)94(149)115-50-86(141)132-34-18-24-80(132)104(159)122-70(32-33-87(142)143)95(150)129-78(45-65-48-112-52-116-65)106(161)134-36-20-26-82(134)108(163)135-37-21-27-83(135)107(162)133-35-19-25-81(133)103(158)120-61(14)92(147)124-73(40-55(5)6)97(152)119-60(13)91(146)123-72(39-54(3)4)96(151)117-58(11)89(111)144/h16-17,22-23,28-31,47-48,52-62,68,70-83,88,113,136-138H,18-21,24-27,32-46,49-51,109H2,1-15H3,(H2,110,139)(H2,111,144)(H,112,116)(H,114,145)(H,115,149)(H,117,151)(H,118,157)(H,119,152)(H,120,158)(H,121,140)(H,122,159)(H,123,146)(H,124,147)(H,125,153)(H,126,155)(H,127,154)(H,128,160)(H,129,150)(H,130,156)(H,131,148)(H,142,143)/t58-,59-,60-,61-,62+,68-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,88-/m0/s1
InChIKeyBHKXASDHGWBINL-ZEHYZEGSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in water
Storage-20°C

Galanin-(2-13)-Glu-His-(Pro)3-(Ala-Leu)2-Ala-amide (M871): A Selective Galanin Receptor Type 2 (GalR2) Antagonist for Neuropeptide Signaling Research


Galanin-(2-13)-Glu-His-(Pro)3-(Ala-Leu)2-Ala-amide (CAS 908844-75-7), commonly designated M871, is a synthetic chimeric peptide antagonist that exhibits functional selectivity for the galanin receptor type 2 (GalR2/GAL2). M871 demonstrates a binding affinity (Ki) of 13.1 nM for GalR2 and 420 nM for GalR1, translating to an approximately 32-fold selectivity profile for the GalR2 subtype over GalR1, while affinity for GalR3 exceeds 10 µM . This selective antagonist activity enables M871 to block the pro-nociceptive effects mediated by GalR2 activation and modulate downstream signaling pathways associated with this G protein-coupled receptor (GPCR) in both in vitro and in vivo experimental systems [1].

Why Galanin-(2-13)-Glu-His-(Pro)3-(Ala-Leu)2-Ala-amide (M871) Cannot Be Interchanged with Other Galanin Receptor Modulators


Generic substitution among galanin receptor ligands is fundamentally invalid due to divergent receptor subtype selectivity profiles and consequent opposing functional outcomes in critical disease-relevant assays. Unlike broad-spectrum galanin receptor antagonists such as M35, which exhibit sub-nanomolar affinity for both GalR1 (Ki = 0.11 nM) and GalR2 (Ki = 2.0 nM) , or GalR2-preferring agonists such as M1145 (Ki GalR2 = 6.55 nM, Ki GalR1 = 587 nM) that activate downstream signaling cascades , M871 provides a unique functional profile: a GalR2-selective antagonist with 32-fold selectivity over GalR1 and negligible GalR3 activity . Critically, GalR2 activation by agonists like AR-M1896 or M1145 produces pro-nociceptive effects, whereas GalR1 activation yields anti-nociception [1]. Substituting M871 with an agonist would invert the intended pharmacological intervention, while substitution with non-selective antagonists such as M35 would confound interpretation by simultaneously blocking both GalR1 and GalR2, obscuring the specific contribution of GalR2 to the observed phenotype. Procurement decisions must therefore be guided by the precise receptor subtype selectivity and functional modality (agonist vs. antagonist) required for the experimental question.

Galanin-(2-13)-Glu-His-(Pro)3-(Ala-Leu)2-Ala-amide (M871): Quantitative Comparative Evidence for Scientific Selection


GalR2 Subtype Selectivity: M871 Exhibits 32-Fold Preference for GalR2 over GalR1 with Negligible GalR3 Binding

In radioligand binding competition assays using membranes from cells expressing recombinant human galanin receptors, M871 demonstrates a Ki of 13.1 nM for GalR2, 420 nM for GalR1, and >10 µM for GalR3 . This yields a 32-fold selectivity for GalR2 over GalR1 and >763-fold selectivity over GalR3. In comparison, the non-selective galanin receptor antagonist M35 exhibits Kis of 0.11 nM and 2.0 nM for GalR1 and GalR2, respectively—a preference profile inverted relative to M871 . M35 lacks any meaningful selectivity for either subtype. The GalR2 agonist M1145 binds GalR2 with Ki = 6.55 nM but retains agonist functional activity, in contrast to M871's pure antagonist profile . This distinct combination of subtype selectivity and functional modality renders M871 uniquely suited for experiments requiring specific pharmacological blockade of GalR2-mediated signaling without confounding activation of the receptor.

GPCR Pharmacology Receptor Binding Assays Galanin Receptor Subtype Selectivity

In Vivo Functional Antagonism: M871 Dose-Dependently Blocks GalR2-Mediated Pro-Nociception in Rat Pain Models

In a rat model of capsaicin-induced peripheral nociception, intraplantar injection of the GalR2 agonist AR-M1896 enhanced nociceptive flinching behavior by 1.7-fold relative to baseline [1]. Co-administration of M871 blocked this pro-nociceptive effect in a dose-dependent manner, whereas M871 alone had no effect on nociceptive behaviors induced by capsaicin, confirming its antagonist specificity and lack of inverse agonist activity. In a separate inflammatory pain model using rats, intra-nucleus accumbens (NAc) administration of the GalR2 agonist M1145 prolonged both hind paw withdrawal latency (HWL) to thermal stimulation and hind paw withdrawal threshold (HWT) to mechanical stimulation, indicating an analgesic effect [2]. Subsequent co-administration of M871 completely reversed the M1145-induced increases in HWL and HWT, restoring nociceptive thresholds to control levels [2]. These in vivo findings provide direct evidence that M871 functionally antagonizes GalR2-mediated signaling in physiologically relevant pain pathways, validating its utility as a pharmacological tool for dissecting GalR2 contributions to nociceptive processing.

Pain Research Nociception In Vivo Pharmacology

Central GalR2 Antagonism: M871 Decreases Glucose Infusion Rates and Exacerbates Insulin Resistance in Diabetic Rats

In a study examining the role of central GalR2 in systemic glucose homeostasis, type 2 diabetic rats received daily intracerebroventricular (i.c.v.) injections of either the GalR2 agonist M1145 (100 nM/kg/d) or the GalR2 antagonist M871 (100 nM/kg/d) for 21 consecutive days [1]. Hyperinsulinemic euglycemic clamp testing revealed that M1145 significantly increased glucose infusion rates (GIR), indicative of improved insulin sensitivity, whereas M871 decreased GIR, demonstrating impaired glucose disposal [1]. Furthermore, M871 enhanced plasma inflammatory factor concentrations and elevated plasma glucose levels, effects that were diametrically opposite to those produced by M1145 [1]. Molecular analyses revealed that M1145 increased PGC-1α and GLUT4 expression in skeletal muscle and adipose tissue, pathways that are presumably suppressed by M871-mediated blockade of endogenous galanin tone at central GalR2 receptors. This direct, head-to-head in vivo comparison establishes M871 as an essential tool for probing the role of central GalR2 signaling in metabolic regulation and insulin sensitivity.

Metabolic Disease Diabetes Research Insulin Resistance

Allergic Rhinitis Model: Intranasal M871 Reduces IgE Production and Allergic Symptoms in Mice

In a murine model of severe allergic rhinitis (AR), intranasal administration of M871 significantly reduced the incidence of nose rubbing behaviors and sneezing (p < 0.001 over a 30-minute observation period) relative to untreated controls [1]. Mechanistic investigation revealed that GalR2 is expressed on B cells, and M871 treatment decreased both IgE production and the number of B cells in nasal and associated lymphoid tissues [1]. This study provides quantitative evidence that pharmacological antagonism of GalR2 with M871 ameliorates key pathophysiological features of allergic airway inflammation. While comparative data with other galanin receptor ligands in this specific AR model are not available, the findings establish M871 as a validated probe for investigating GalR2 contributions to neuroimmune interactions in allergic disease.

Immunology Allergic Inflammation Respiratory Disease Models

Myocardial Ischemia-Reperfusion Injury: M871 Abolishes Cardioprotective Effects of GalR2 Agonists

In a rat model of myocardial ischemia-reperfusion (I/R) injury involving 40-minute left anterior descending (LAD) coronary artery occlusion followed by 60-minute reperfusion, intravenous administration of the GalR2-specific peptide agonist G1 (1 mg/kg) at the fifth minute of reperfusion significantly reduced infarct size by 35% and decreased plasma creatine kinase-MB (CK-MB) activity by 43% relative to controls [1]. Pre-treatment with M871 (8 mg/kg i.v.) administered 5 minutes before the onset of reperfusion completely abolished the protective effects of G1, returning both infarct size and CK-MB activity to control levels [1]. Similarly, M871 attenuated the protective effects of full-length galanin (G2) on both parameters, though the attenuation did not reach statistical significance (P = 0.139 for IS; P = 0.121 for CK-MB) [1]. These findings provide direct, quantitative evidence that GalR2 is the principal receptor subtype transducing the cardioprotective effects of galanin and its mimetic peptides in myocardial I/R injury, and that M871 serves as an effective pharmacological antagonist for interrogating this pathway.

Cardiovascular Pharmacology Ischemia-Reperfusion Injury Cardioprotection

Cortical Spreading Depolarization: M871 Robustly Prevents All Galanin Effects on CSD, Outperforming GalR1 and GalR3 Antagonists

In anesthetized rats, topical application of galanin to the exposed cortex decreased the amplitude of cortical spreading depolarization (CSD), slowed CSD propagation velocity, and increased the threshold for KCl-induced CSD ignition [1]. To dissect the receptor subtype(s) mediating these effects, galanin was co-applied with selective antagonists for each galanin receptor subtype. Blockade of GalR2 with M871 robustly prevented all galanin-induced effects on CSD parameters, whereas blockade of GalR1 with M40 or GalR3 with SNAP 37889 was substantially less effective [1]. This differential efficacy demonstrates that GalR2 is the predominant receptor subtype responsible for galanin's neuromodulatory actions on CSD, a pathophysiological process implicated in migraine aura and secondary brain injury following stroke or trauma. The superior efficacy of M871 relative to GalR1 and GalR3 antagonists in this model underscores its utility as the preferred tool for interrogating GalR2-specific contributions to cortical excitability and spreading depolarization phenomena.

Neuroscience Cortical Spreading Depression Migraine Pathophysiology

Optimal Research Applications for Galanin-(2-13)-Glu-His-(Pro)3-(Ala-Leu)2-Ala-amide (M871) Based on Quantitative Evidence


Dissecting GalR2-Specific Contributions to Nociception and Pain Pathways

M871 is ideally suited for in vivo pain research requiring definitive attribution of behavioral phenotypes to GalR2 signaling. As demonstrated in capsaicin-induced nociception and inflammatory pain models, M871 dose-dependently blocks GalR2-mediated pro-nociceptive effects and reverses GalR2 agonist-induced analgesia [1][2]. Researchers should select M871 when designing experiments to pharmacologically validate GalR2 as a pain target, to distinguish GalR2-mediated effects from GalR1-mediated anti-nociception, or to generate loss-of-function phenotypes complementary to GalR2 agonist or genetic knockout studies. Use of non-selective antagonists such as M35 is contraindicated for this purpose due to confounding GalR1 blockade.

Investigating Central GalR2 Signaling in Metabolic Homeostasis and Insulin Resistance

For studies examining the neuroendocrine regulation of glucose metabolism, insulin sensitivity, and energy homeostasis, M871 provides an essential antagonist tool. Direct head-to-head comparisons with the GalR2 agonist M1145 in diabetic rats demonstrate that central GalR2 antagonism with M871 decreases glucose infusion rates during hyperinsulinemic euglycemic clamp testing and elevates plasma inflammatory markers [3]. This application scenario is particularly relevant for research programs investigating the therapeutic potential of modulating central galaninergic tone in type 2 diabetes, obesity, and metabolic syndrome. M871 should be administered via intracerebroventricular injection in rodent models to probe the specific contribution of central GalR2 signaling to peripheral metabolic outcomes.

Target Validation and Pharmacological Control in Cardioprotection Studies

Investigators studying endogenous cardioprotective mechanisms or developing GalR2-targeted therapeutics for ischemic heart disease should employ M871 as a critical pharmacological control. In rat myocardial ischemia-reperfusion injury models, M871 (8 mg/kg i.v. pre-reperfusion) completely abolishes the infarct size reduction and CK-MB activity attenuation conferred by GalR2-specific peptide agonists [4]. This application provides definitive evidence that observed cardioprotection is mediated specifically through GalR2 activation rather than off-target effects. Procurement of M871 is essential for any study aiming to establish GalR2 as a therapeutic target in cardiovascular disease or to characterize the receptor selectivity of novel galanin mimetic peptides.

Exploring Neuroimmune Mechanisms in Allergic Inflammation

For research programs investigating the intersection of neuropeptide signaling and allergic immune responses, M871 offers a validated pharmacological tool to inhibit GalR2 signaling in respiratory tissues. In murine allergic rhinitis models, intranasal M871 administration significantly reduces IgE production, B cell numbers, and behavioral symptoms of allergic inflammation [5]. This application is particularly relevant for investigators seeking to determine whether GalR2 antagonism represents a viable therapeutic strategy for allergic rhinitis, asthma, or other IgE-mediated conditions with neurogenic inflammatory components. M871 should be administered intranasally in murine models to recapitulate the dosing paradigm used in published studies and ensure reproducible target engagement in nasal mucosal tissues.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Galanin-(2-13)-Glu-His-(Pro)3-(Ala-Leu)2-Ala-amide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.